molecular formula C8H8BrNO3 B15203417 Allyl 5-(bromomethyl)isoxazole-3-carboxylate CAS No. 833445-84-4

Allyl 5-(bromomethyl)isoxazole-3-carboxylate

Cat. No.: B15203417
CAS No.: 833445-84-4
M. Wt: 246.06 g/mol
InChI Key: NQQLQOYPMBTEMD-UHFFFAOYSA-N
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Description

Allyl 5-(bromomethyl)isoxazole-3-carboxylate: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 5-(bromomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an allyl bromide with a suitable isoxazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Allyl 5-(bromomethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl 5-(bromomethyl)isoxazole-3-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 5-(bromomethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

  • Methyl 5-(bromomethyl)isoxazole-3-carboxylate
  • Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
  • Propyl 5-(bromomethyl)isoxazole-3-carboxylate

Comparison: Allyl 5-(bromomethyl)isoxazole-3-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo additional reactions, such as polymerization and cross-linking, making it valuable in material science and polymer chemistry .

Properties

CAS No.

833445-84-4

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

prop-2-enyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-3-12-8(11)7-4-6(5-9)13-10-7/h2,4H,1,3,5H2

InChI Key

NQQLQOYPMBTEMD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=NOC(=C1)CBr

Origin of Product

United States

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